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These application notes provide a detailed protocol for a cell-based glucose uptake assay
using the fluorescent glucose analog 2-NBDG to evaluate the effect of FK614, a selective
peroxisome proliferator-activated receptor-gamma (PPARYy) agonist.

Introduction

Glucose uptake is a fundamental cellular process for energy metabolism. The insulin signaling
pathway plays a crucial role in regulating glucose homeostasis, primarily by promoting the
translocation of the glucose transporter 4 (GLUT4) to the plasma membrane in insulin-sensitive
tissues like adipose and muscle cells. Dysregulation of this pathway is a hallmark of type 2
diabetes and other metabolic disorders. FK614 is a non-thiazolidinedione PPARYy agonist that
has been shown to improve peripheral glucose utilization and insulin sensitivity.[1][2][3] This
protocol details a method to assess the in vitro effect of FK614 on glucose uptake using the
fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose
(2-NBDG). 2-NBDG is taken up by cells through glucose transporters and accumulates
intracellularly, providing a fluorescent signal proportional to the rate of glucose uptake.[4][5][6]
This assay can be a valuable tool for screening compounds that modulate glucose metabolism
and for studying the mechanisms of insulin resistance.

Principle of the Assay
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This assay measures the uptake of 2-NBDG, a fluorescently labeled deoxyglucose analog, into

cultured cells.[6] Once inside the cell, 2-NBDG is phosphorylated and trapped, leading to an

accumulation of fluorescence. The intensity of the fluorescence is directly proportional to the

amount of glucose taken up by the cells and can be quantified using a flow cytometer or

fluorescence microscope.[4][5] By treating cells with FK614, researchers can determine its

effect on glucose uptake, both in the basal state and under insulin-stimulated conditions.

Materials and Reagents

Reagent Supplier Catalog No.
3T3-L1 pre-adipocytes ATCC CL-173
Dulbecco's Modified Eagle's )
_ Gibco 11965092

Medium (DMEM)
Fetal Bovine Serum (FBS) Gibco 26140079
Penicillin-Streptomycin Gibco 15140122
Dexamethasone Sigma-Aldrich D4902
3-isobutyl-1-methylxanthine ) )

Sigma-Aldrich 15879
(IBMX)
Insulin, human recombinant Sigma-Aldrich 19278
FK614 Cayman Chemical 10009322
2-NBDG Thermo Fisher Scientific N13195
Phosphate-Buffered Saline )

Gibco 10010023
(PBS)
Trypsin-EDTA Gibco 25200056
Propidium lodide (PI) Solution Thermo Fisher Scientific P3566

FACS Buffer (PBS + 1% BSA)

Experimental Protocols
Cell Culture and Differentiation of 3T3-L1 Adipocytes
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e Cell Culture: Culture 3T3-L1 pre-adipocytes in DMEM supplemented with 10% FBS and 1%
penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

e Seeding: Seed cells into 6-well or 12-well plates at a density that will allow them to reach
confluence.

« Initiation of Differentiation (Day 0): Two days post-confluence, induce differentiation by
changing the medium to DMEM with 10% FBS, 1 uM dexamethasone, 0.5 mM IBMX, and 10
pg/mL insulin.

» Maintenance of Differentiation (Day 2): After 48 hours, replace the differentiation medium
with DMEM containing 10% FBS and 10 pg/mL insulin.

o Maturation (Day 4 onwards): After another 48 hours, and every two days thereafter, replace
the medium with DMEM containing 10% FBS. Mature, lipid-laden adipocytes should be
visible by day 7-10.

Glucose Uptake Assay Protocol

e Serum Starvation: Prior to the assay, wash the differentiated 3T3-L1 adipocytes twice with
warm PBS and then incubate in serum-free DMEM for 2-4 hours to ensure basal glucose
uptake levels.

e Compound Treatment:
o Prepare stock solutions of FK614 in DMSO.

o Dilute FK614 to the desired final concentrations (e.g., 0.1, 1, 10 uM) in serum-free DMEM.
Include a vehicle control (DMSO) and a positive control (e.g., Rosiglitazone).

o Remove the starvation medium and add the medium containing the test compounds or
vehicle.

o Incubate for the desired treatment time (e.g., 24 hours).

e Insulin Stimulation (Optional):
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o For the last 30 minutes of the compound treatment, add insulin to the designated wells to
a final concentration of 100 nM to stimulate glucose uptake.

o Glucose-Free Starvation: Wash the cells twice with warm PBS and incubate in glucose-free
DMEM for 30-60 minutes.[4]

e 2-NBDG Incubation:

o Prepare a working solution of 2-NBDG in glucose-free DMEM at a final concentration of
100-200 pg/ml.[6]

o Remove the glucose-free medium and add the 2-NBDG solution to each well.
o Incubate the cells for 30-60 minutes at 37°C, protected from light.[4][5]

o Termination of Uptake: Stop the glucose uptake by washing the cells three times with ice-
cold PBS.

e Cell Harvesting and Staining:

[¢]

Harvest the cells by trypsinization.

[¢]

Centrifuge the cell suspension at 400 x g for 5 minutes and discard the supernatant.

[e]

Resuspend the cell pellet in 500 pL of FACS buffer.

o

For viability assessment, add Propidium lodide (PI) to a final concentration of 1 pg/mL to
distinguish live from dead cells.[7]

o Data Acquisition:
o Analyze the cells immediately using a flow cytometer.

o Measure the fluorescence of 2-NBDG in the FITC or green fluorescence channel
(excitation ~488 nm, emission ~520 nm).[4]

o Collect data from at least 10,000 single-cell events for each sample.[7]
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Data Presentation

The quantitative data should be summarized in tables for clear comparison.

Table 1: Effect of FK614 on Basal and Insulin-Stimulated Glucose Uptake

Mean Fluorescence

Fold Change vs.

Treatment Concentration . .
Intensity (MFI) Vehicle

Vehicle (DMSO) Value 1.0
FK614 0.1 uM Value Value
FK614 1uM Value Value
FK614 10 uM Value Value
Insulin (100 nM) Value Value
FK614 (0.1 uM) +

) Value Value
Insulin
FK614 (1 pM) +

_ Value Value
Insulin
FK614 (10 pM) +

) Value Value
Insulin
Rosiglitazone

1pM Value Value

(Positive Control)

Note: Values in the table are placeholders and should be replaced with experimental data.

Visualizations
Signaling Pathway
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Caption: Insulin and FK614 signaling pathways converging on glucose uptake.
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Experimental Workflow
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Caption: Workflow for the 2-NBDG glucose uptake assay.

Troubleshooting
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Problem

Possible Cause

Solution

Low 2-NBDG signal

- Insufficient incubation time
with 2-NBDG- Low glucose
transporter expression- Cells

are not fully differentiated

- Optimize 2-NBDG incubation
time (30-60 min is a good
starting point)- Use a positive
control (e.g., insulin) to confirm
transporter activity- Ensure
cells have fully differentiated
by observing lipid droplet
formation

High background fluorescence

- Incomplete washing to
remove extracellular 2-NBDG-
Cell death leading to non-

specific uptake

- Increase the number and
volume of washes with ice-cold
PBS- Use PI staining and gate
on the live cell population

during flow cytometry analysis

High variability between

replicates

- Inconsistent cell numbers per
well- Pipetting errors- Edge

effects in the plate

- Ensure even cell seeding and
check for cell monolayer
integrity before the assay- Use
calibrated pipettes and careful
technique- Avoid using the

outermost wells of the plate

No effect of FK614

- Inappropriate concentration
range- Insufficient treatment
time- Cell line is not responsive

to PPARYy agonists

- Perform a dose-response
experiment with a wider range
of FK614 concentrations-
Optimize the compound
treatment time (e.g., 12, 24, 48
hours)- Confirm PPARy
expression in the cell line or
use a different insulin-sensitive

cell line

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols: Measuring Glucose
Uptake with FK614]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1672743#glucose-uptake-assay-protocol-using-
fk614]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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